Tert-butyl 8-formyl-5-azaspiro[3.4]octane-5-carboxylate
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Overview
Description
Tert-butyl 8-formyl-5-azaspiro[3.4]octane-5-carboxylate is a spirocyclic compound with a unique structure that includes a formyl group and a tert-butyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-formyl-5-azaspiro[3.4]octane-5-carboxylate typically involves the formation of the spirocyclic core followed by the introduction of the formyl and tert-butyl ester groups. One common method involves the reaction of a suitable azaspiro compound with tert-butyl bromoacetate under basic conditions to form the ester. The formyl group can then be introduced via formylation reactions using reagents such as formic acid or formyl chloride .
Industrial Production Methods
Industrial production methods for tert-butyl 8-formyl-5-azaspiro[3 the synthesis likely follows similar routes as those used in laboratory settings, with optimization for scale-up and cost-efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-formyl-5-azaspiro[3.4]octane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Hydroxymethyl derivatives
Substitution: Amide or ester derivatives
Scientific Research Applications
Tert-butyl 8-formyl-5-azaspiro[3.4]octane-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in the design of biologically active molecules.
Medicine: Explored for its potential use in drug discovery, particularly in the development of novel therapeutics.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 8-formyl-5-azaspiro[3.4]octane-5-carboxylate is not well-defined. its unique spirocyclic structure and functional groups suggest that it may interact with various molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions, while the spirocyclic core provides rigidity and spatial orientation that can influence binding to biological targets .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
- Tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- Tert-butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate
Uniqueness
Tert-butyl 8-formyl-5-azaspiro[3.4]octane-5-carboxylate is unique due to the presence of both a formyl group and a tert-butyl ester, which provide distinct chemical reactivity and potential for diverse applications. Its spirocyclic structure also sets it apart from other compounds, offering a rigid and spatially defined scaffold for molecular interactions .
Properties
IUPAC Name |
tert-butyl 8-formyl-5-azaspiro[3.4]octane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-5-10(9-15)13(14)6-4-7-13/h9-10H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVJCCXSIVFKOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C12CCC2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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